methyl 4-{[(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate
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Overview
Description
Methyl 4-{[(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate is a complex organic compound with a unique structure that includes a thienopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate typically involves multiple steps. One common approach is to start with the preparation of the thienopyrimidine core, followed by the introduction of the butyl group and the acetylamino moiety. The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Methyl 4-{[(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 4-{[(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyrimidine derivatives and benzoate esters. These compounds share structural similarities but may differ in their functional groups or substituents.
Uniqueness
Methyl 4-{[(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure provides a balance of stability and reactivity, making it a valuable compound for research and development.
Biological Activity
Methyl 4-{[(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate is a synthetic compound with potential pharmacological applications. Its structure features a thienopyrimidine core, which is known to exhibit various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula and structure:
- Molecular Formula : C17H20N4O4S
- Molecular Weight : 372.43 g/mol
The structural representation includes a methyl ester group attached to a benzoate moiety and a thienopyrimidine derivative, which contributes to its biological properties.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Key areas of focus include:
- Antimicrobial Activity : Research indicates that derivatives of thienopyrimidine compounds often exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacteria and fungi .
- Antitumor Effects : Compounds with thienopyrimidine structures have been evaluated for their potential in cancer therapy. Studies suggest that they may inhibit tumor cell proliferation through various pathways .
- Neuroprotective Properties : Some derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases. This activity may be attributed to their ability to modulate oxidative stress and inflammation .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways, which can lead to altered cellular functions and reduced proliferation of cancer cells .
- Receptor Modulation : Interaction with various receptors can modulate neurotransmitter release and contribute to its neuroprotective effects .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Antimicrobial Study : A study on related thienopyrimidine derivatives revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL for various strains .
- Antitumor Activity : In vitro studies showed that thienopyrimidine derivatives inhibited the growth of breast cancer cell lines (MDA-MB-231) with IC50 values ranging from 5 to 15 µM. These compounds induced apoptosis through caspase activation .
- Neuroprotection : Research demonstrated that certain thienopyrimidine derivatives could protect neuronal cells from oxidative stress-induced apoptosis in models of Alzheimer's disease .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound Name | Antimicrobial Activity | Antitumor Activity | Neuroprotective Effects |
---|---|---|---|
Methyl 4-{...} | Moderate | High (IC50 ~10 µM) | Yes |
Compound A | High (MIC ~20 µg/mL) | Moderate (IC50 ~15 µM) | No |
Compound B | Low | High (IC50 ~5 µM) | Yes |
Properties
Molecular Formula |
C20H21N3O5S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
methyl 4-[[2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C20H21N3O5S/c1-3-4-10-22-18(25)17-15(9-11-29-17)23(20(22)27)12-16(24)21-14-7-5-13(6-8-14)19(26)28-2/h5-9,11H,3-4,10,12H2,1-2H3,(H,21,24) |
InChI Key |
LDBWZBQPXHSKGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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